2-azido-1,3-dimethylbenzene
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Overview
Description
2-azido-1,3-dimethylbenzene is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring substituted with two methyl groups at the 1 and 3 positions. This compound is part of the broader class of organic azides, which are known for their reactivity and versatility in various chemical reactions.
Mechanism of Action
In terms of pharmacokinetics, the properties of a compound such as its absorption, distribution, metabolism, and excretion (ADME) can be influenced by various factors including its chemical structure, the presence of functional groups, and its physical properties such as solubility and stability .
The environment in which a compound acts can also influence its efficacy and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,3-dimethylbenzene typically involves the azidation of a suitable precursor. One common method is the azide transfer reaction, where 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is used to transfer the azide group to an alcohol under mild conditions . Another method involves the use of bis(2,4-dichlorophenyl) phosphate in the presence of 4-(dimethylamino)pyridine as a base .
Industrial Production Methods: Industrial production of organic azides, including this compound, often employs continuous-flow processes. These processes utilize recyclable catalysts such as Amberlyst-15 and copper-catalyzed click reactions to achieve efficient azidation .
Chemical Reactions Analysis
Types of Reactions: 2-azido-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it displaces leaving groups such as halides or sulfonates.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper (I) catalysts in the presence of terminal alkynes.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
2-azido-1,3-dimethylbenzene has several applications in scientific research:
Comparison with Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different substitution pattern on the benzene ring.
2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP): A reagent used for azide transfer reactions.
Benzyl Azide: An azide with a benzyl group instead of methyl groups.
Uniqueness: 2-azido-1,3-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its dual methyl groups provide steric hindrance, affecting its behavior in chemical reactions compared to other azides .
Properties
IUPAC Name |
2-azido-1,3-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZCAAYTAPDGMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180948 |
Source
|
Record name | Benzene, 2-azido-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26334-20-3 |
Source
|
Record name | Benzene, 2-azido-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-azido-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the reaction between 2-azido-1,3-dimethylbenzene and the ruthenium bisammine complex?
A1: This reaction, as described in the research paper [], highlights the versatility of the ruthenium bisammine complex as a precursor for synthesizing various Ru(II) complexes. The reaction with this compound, a bulky aryl azide, specifically leads to the formation of a ruthenium imido complex []. This is significant because the resulting ruthenium imido complex exhibits high catalytic activity in the reaction of alkyl azides with primary amines to produce N-substituted imines []. This demonstrates the potential application of these complexes in organic synthesis.
Q2: How does the steric bulk of this compound influence the reaction outcome?
A2: The research [] shows that the reaction of the ruthenium bisammine complex with aryl azides yields different products depending on the steric bulk of the azide. While less bulky azides like azidobenzene lead to the formation of ruthenium 1,4-diphenyltetraaza-1,3-diene complexes, bulkier aryl azides such as this compound result in ruthenium imido complexes []. This suggests that the steric hindrance imposed by the two methyl groups in this compound directs the reaction pathway towards imido complex formation. Further research could explore the steric limitations and investigate the reaction with other substituted aryl azides.
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